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Compound of Interest

Compound Name: Etoxazole-d5

Cat. No.: B12411451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Etoxazole-d5, a deuterated analog of

the acaricide etoxazole. It is primarily intended for use as an internal standard in quantitative

analytical studies. This document covers its chemical structure, physicochemical properties,

and its application in experimental protocols, particularly in residue analysis. Additionally, it

outlines the biological mode of action of its non-deuterated counterpart, etoxazole.

Chemical Structure and Properties
Etoxazole-d5 is a stable isotope-labeled version of etoxazole, where five hydrogen atoms on

the ethoxy group have been replaced with deuterium. This labeling results in a molecular

weight increase of five mass units compared to the parent compound, making it an ideal

internal standard for mass spectrometry-based quantification methods.

Caption: Chemical structure of Etoxazole-d5.

Physicochemical Properties
The key physicochemical properties of Etoxazole-d5 are summarized in the table below.

These properties are essential for its handling, storage, and application in analytical methods.
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Property Value Reference(s)

IUPAC Name

4-[4-tert-butyl-2-(1,1,2,2,2-

pentadeuterioethoxy)phenyl]-2

-(2,6-difluorophenyl)-4,5-

dihydro-1,3-oxazole

[1]

Molecular Formula C₂₁H₁₈D₅F₂NO₂ [2]

Molecular Weight 364.44 g/mol [2]

Exact Mass 364.20106903 Da [1]

Physical Format Neat Solid [3]

Storage Temperature -20°C

Solubility

Soluble in Chloroform,

Methanol. For in vivo

formulations, co-solvents like

DMSO, PEG300, and Tween

80 may be used.

Purity
>95% (HPLC) or >98%

depending on supplier

Properties of Unlabeled Etoxazole
For context, the properties of the parent compound, etoxazole, are provided below.

Property Value Reference(s)

CAS Number 153233-91-1

Molecular Formula C₂₁H₂₃F₂NO₂

Molecular Weight 359.41 g/mol

Melting Point 101-102 °C

LogP (log Kow) 5.59 at 25 °C

Water Solubility 7.54 x 10⁻² mg/L at 20 °C
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Spectroscopic Data
Detailed spectroscopic data for Etoxazole-d5 is typically provided on the lot-specific Certificate

of Analysis from the supplier. While public domain spectra for Etoxazole-d5 are not readily

available, the expected characteristics can be inferred from the data of unlabeled etoxazole.

Mass Spectrometry (MS): In mass spectrometric analysis, the molecular ion ([M]⁺ or [M+H]⁺)

of Etoxazole-d5 will appear at 5 mass units higher than that of unlabeled etoxazole. For

example, the exact mass of Etoxazole-d5 is 364.201 Da, whereas for etoxazole it is 359.170

Da. The fragmentation pattern is expected to be similar, with fragments containing the

deuterated ethyl group showing a corresponding mass shift. The most abundant ions in the

GC-MS spectrum of unlabeled etoxazole are reported at m/z 141 and 204.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton signals corresponding to the ethoxy group (a quartet and a triplet) in

the spectrum of etoxazole will be absent in the spectrum of Etoxazole-d5. The remaining

signals from the aromatic and dihydro-oxazole protons would be present.

¹³C NMR: The carbon signals for the deuterated ethyl group will show coupling to

deuterium, resulting in multiplets with lower intensity compared to their non-deuterated

counterparts.

Biological Activity of Etoxazole (Unlabeled)
Etoxazole is a potent acaricide (miticide) and insecticide with a specific mode of action. It

functions as a mite growth inhibitor by disrupting the molting process.

Mode of Action: Chitin Biosynthesis Inhibition
The primary target of etoxazole is the enzyme chitin synthase 1 (CHS1). Chitin is a crucial

structural component of the arthropod exoskeleton. By inhibiting CHS1, etoxazole prevents the

formation of new cuticle, which is fatal for mites during the egg, larval, and nymph stages. This

mode of action is distinct from many neurotoxic acaricides.
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Chitin Biosynthesis Pathway
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Result

N-acetyl-D-glucosamine
(Precursor) UDP-GlcNAcEnzymatic steps Chitin Polymer

Catalyzed by
Chitin Synthase 1 (CHS1) Exoskeleton Formation Failed Molting &

Mite Mortality

Etoxazole

Inhibits CHS1
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Caption: Etoxazole inhibits Chitin Synthase 1, blocking exoskeleton formation.

Experimental Protocols: Use as an Internal Standard
Etoxazole-d5 is primarily used as an internal standard for the quantification of etoxazole

residues in various matrices, such as fruits, vegetables, soil, and water. The following is a

representative experimental protocol based on established methods like QuEChERS (Quick,

Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis.

Sample Preparation and Extraction (QuEChERS Method)
This workflow outlines the typical steps for extracting etoxazole from a solid matrix like fruit or

vegetables.
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1. Sample Homogenization
(e.g., 10g of fruit/vegetable)

2. Spiking
Add known amount of Etoxazole-d5

(Internal Standard)

 

 

3. Extraction
Add Acetonitrile (e.g., 10 mL)

Shake vigorously

4. Salting-Out Partitioning
Add MgSO₄ and NaCl salts

Centrifuge

5. Dispersive SPE (d-SPE) Cleanup
Take aliquot of supernatant

Add MgSO₄ and PSA sorbent
Vortex and Centrifuge

6. Final Extract
Filter supernatant

7. LC-MS/MS Analysis

Click to download full resolution via product page

Caption: Typical QuEChERS workflow for etoxazole residue analysis.

Detailed Steps:

Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL

centrifuge tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12411451?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411451?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standard Spiking: Fortify the sample with a known concentration of Etoxazole-d5
solution (e.g., in acetonitrile) to serve as the internal standard for quantification.

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1-3 minutes.

Liquid-Liquid Partitioning: Add a salt mixture, typically anhydrous magnesium sulfate

(MgSO₄) and sodium chloride (NaCl). Shake immediately and then centrifuge for 5 minutes

(e.g., at 4000 rpm). This step separates the acetonitrile layer from the aqueous and solid

phases.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper

acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA)

sorbent (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove residual

water). Vortex for 1 minute and centrifuge again.

Final Preparation: Collect the cleaned supernatant, filter it through a 0.22 µm filter, and

transfer it to an autosampler vial for analysis.

LC-MS/MS Analysis
The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS) system.
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Parameter Typical Conditions

LC Column
C18 reversed-phase column (e.g., 100 mm x 2.1

mm, 3 µm particle size)

Mobile Phase

Gradient elution using A: Water with 0.1% formic

acid and B: Acetonitrile or Methanol with 0.1%

formic acid.

Flow Rate 0.2 - 0.4 mL/min

Ionization Mode Electrospray Ionization, Positive (ESI+)

MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

Etoxazole: Monitor at least two transitions (e.g.,

precursor ion m/z 360.2 -> product ions).

Etoxazole-d5: Monitor precursor ion m/z 365.2 -

> corresponding product ions.

Quantification: The concentration of etoxazole in the original sample is determined by

comparing the peak area ratio of the analyte (etoxazole) to the internal standard (Etoxazole-
d5) against a calibration curve prepared with known concentrations of both compounds. The

use of the stable isotope-labeled internal standard corrects for variations in sample preparation,

matrix effects, and instrument response, leading to highly accurate and precise results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Etoxazole-d5: A Technical Guide for Analytical and
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411451#etoxazole-d5-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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